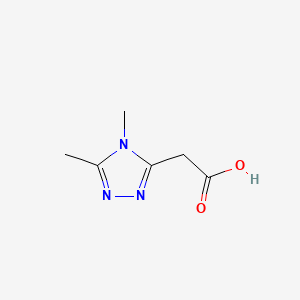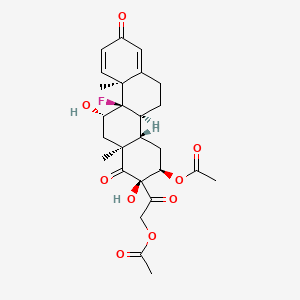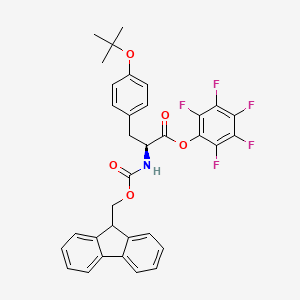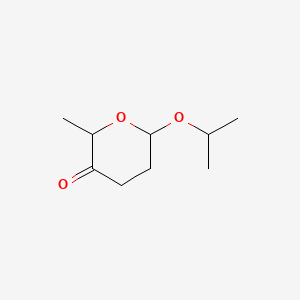
Pyrrolidine Linoleamide
Descripción general
Descripción
La linoleamida de pirrolidina es un derivado del ácido linoleico, un ácido graso esencial. Este compuesto es conocido por su potente actividad antiproliferativa contra varias líneas celulares de cáncer, incluidas las células de glioma humano U251 . Es significativamente más efectivo contra las células cancerosas en comparación con las células no cancerosas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La linoleamida de pirrolidina se puede sintetizar mediante la reacción del ácido linoleico con la pirrolidina. El proceso normalmente implica la activación del ácido linoleico, seguida de su reacción con la pirrolidina en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida.
Métodos de Producción Industrial
La producción industrial de linoleamida de pirrolidina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica posteriormente mediante técnicas como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
La linoleamida de pirrolidina se somete a diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirla en derivados más saturados.
Sustitución: Puede participar en reacciones de sustitución donde el anillo de pirrolidina o la porción de linoleamida se reemplaza por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos dependiendo de la sustitución deseada.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de epóxidos o derivados hidroxilados, mientras que la reducción puede producir amidas más saturadas.
Aplicaciones Científicas De Investigación
La linoleamida de pirrolidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la formación y reactividad del enlace amida.
Biología: Sus propiedades antiproliferativas la convierten en un compuesto valioso para estudiar la biología de las células cancerosas y los mecanismos de inhibición del crecimiento celular.
Medicina: La investigación sobre sus posibles aplicaciones terapéuticas para el tratamiento del cáncer está en curso.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor de otros compuestos químicos.
Mecanismo De Acción
El mecanismo por el cual la linoleamida de pirrolidina ejerce sus efectos implica la inhibición de la proliferación celular. Se dirige a vías moleculares específicas que regulan el crecimiento y la división celular. Los objetivos moleculares exactos aún están bajo investigación, pero se sabe que interfiere con las vías de señalización que promueven la supervivencia y la proliferación de las células cancerosas .
Comparación Con Compuestos Similares
La linoleamida de pirrolidina es única debido a su potente actividad antiproliferativa. Compuestos similares incluyen:
Ácido linoleico: El compuesto original, que es menos efectivo en la inhibición del crecimiento de las células cancerosas.
Otras amidas de ácidos grasos: Compuestos como la oleamida y la estearamida, que tienen diferentes actividades biológicas y potencias.
La linoleamida de pirrolidina destaca por su mayor eficacia contra las células cancerosas y su potencial para aplicaciones terapéuticas .
Propiedades
IUPAC Name |
(9Z,12Z)-1-pyrrolidin-1-yloctadeca-9,12-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h6-7,9-10H,2-5,8,11-21H2,1H3/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJFUUUSNKIMQJ-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












